![molecular formula C16H17N3O4 B1223232 5-[(4-Methoxy-2-methylanilino)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B1223232.png)
5-[(4-Methoxy-2-methylanilino)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-methoxy-2-methylanilino)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione is a member of barbiturates.
科学的研究の応用
Chemical Synthesis and Structural Analysis
- The compound's structure and synthesis methods are explored in studies focusing on the creation of various nitrogen-containing heterocycles. These works contribute to the understanding of its chemical behavior and potential applications in synthesizing complex organic compounds (Kutkovaya, Vyaznikova, & Zalesov, 2003).
- Investigations into the synthesis and crystal structure of similar compounds provide insight into their molecular configuration, which is crucial for understanding their reactivity and potential uses in various fields of chemistry (Rivera, Ríos-Motta, & Bolte, 2022).
Potential Biological and Medicinal Applications
- Some studies have examined the antimicrobial properties of compounds structurally related to 5-[(4-Methoxy-2-methylanilino)methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione, indicating a possible application in the development of new antimicrobial agents (Kumar, Sharma, Garg, & Yadav, 2006).
- Research into the anti-proliferative activity of similar compounds against human tumor cell lines suggests potential applications in cancer treatment and drug development (Madadi, Penthala, Janganati, & Crooks, 2014).
特性
分子式 |
C16H17N3O4 |
|---|---|
分子量 |
315.32 g/mol |
IUPAC名 |
6-hydroxy-5-[(4-methoxy-2-methylphenyl)iminomethyl]-1-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H17N3O4/c1-4-7-19-15(21)12(14(20)18-16(19)22)9-17-13-6-5-11(23-3)8-10(13)2/h4-6,8-9,21H,1,7H2,2-3H3,(H,18,20,22) |
InChIキー |
RQMZRFZOVAZGFA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OC)N=CC2=C(N(C(=O)NC2=O)CC=C)O |
正規SMILES |
CC1=C(C=CC(=C1)OC)N=CC2=C(N(C(=O)NC2=O)CC=C)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



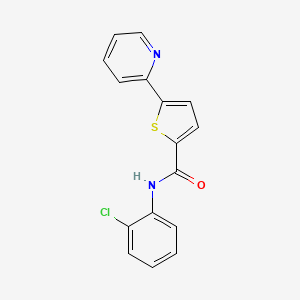
![2-[fluoro(trifluoromethoxy)methyl]-6-methyl-1H-benzimidazole](/img/structure/B1223150.png)
![1-(5-Bicyclo[2.2.1]hept-2-enylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B1223152.png)
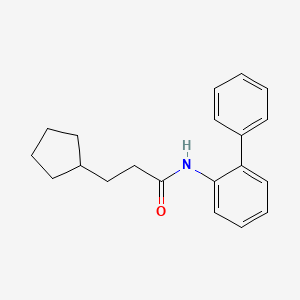
![5-[[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-methyl-1,2,4-triazol-3-yl]thio]methyl]-2-phenylthiazole](/img/structure/B1223156.png)


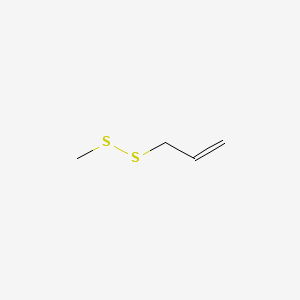
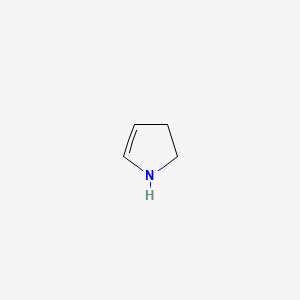
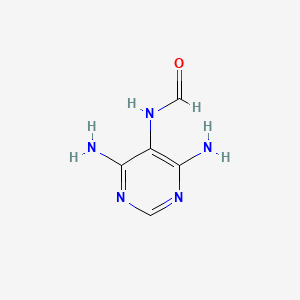

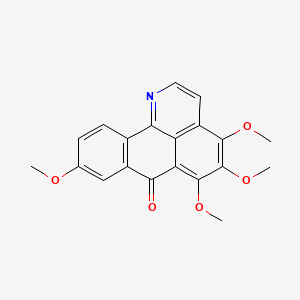
![2-[6-[(4-Aminophenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1223172.png)
![Dimethyl 12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10,11-dicarboxylate](/img/structure/B1223173.png)